Cas no 80-00-2 (4-Chlorophenyl phenyl sulfone)

4-Chlorophenyl phenyl sulfone structure
4-Chlorophenyl phenyl sulfone structure
Product Name:4-Chlorophenyl phenyl sulfone
CAS No:80-00-2
MF:C12H9ClO2S
MW:252.716661214828
MDL:MFCD00007549
CID:34193
PubChem ID:87566452
Update Time:2024-12-09

4-Chlorophenyl phenyl sulfone Chemical and Physical Properties

Names and Identifiers

    • 1-chloro-4-(phenylsulfonyl)-Benzene
    • R-242
    • Sulfenone
    • 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-Biphenyl
    • 4-Chlorodiphenyl sulfone
    • 1-(benzenesulfonyl)-4-chlorobenzene
    • 1-Chloro-4-(phenylsulfonyl)benzene
    • Sulferone
    • 4-Chlorophenyl phenyl sulfone
    • SULPHENONE
    • Trifenson
    • Sulfenon
    • p-Chlorophenyl phenyl sulfone
    • Benzene, 1-chloro-4-(phenylsulfonyl)-
    • Sulfone, p-chlorophenyl phenyl
    • 4-Chlorodiphenyl sulphone
    • p-Monochlorophenyl phenyl sulfone
    • 4-Chlordifenylsulfon
    • p-Chlorophenyl phenyl sulphone
    • Caswell No. 211D
    • ENT 17,941
    • R 242
    • 4-Chlordifenylsulfon [Czech]
    • 1-(benzenes
    • AI3-17941
    • 80-00-2
    • SCHEMBL250144
    • SULPHENONE [MI]
    • MFCD00007549
    • W-104255
    • P-CHLOROPHENYL PHENYL
    • NSC 404335
    • NCGC00255932-01
    • Tox21_301666
    • P-CHLORODIPHENYL SULFONE
    • UNII-7NVM546U2M
    • HSDB 1544
    • 4-chlorodiphenylsulfone
    • EINECS 201-242-1
    • EPA Pesticide Chemical Code 060501
    • D89408
    • BRN 1819254
    • WLN: WSR&R DG
    • DTXCID7022259
    • DTXSID9042259
    • LS-147990
    • 4-Chlorophenyl phenyl sulfone, >=97%
    • NSC-404335
    • Phenyl(4-chlorophenyl) sulfone
    • Compound R-242
    • 1-chloranyl-4-(phenylsulfonyl)benzene
    • FT-0631354
    • A839801
    • p-chlorphenylphenylsulfon
    • CHEMBL3188889
    • R-242-B
    • NSC404335
    • AKOS003272997
    • CAS-80-00-2
    • SULPHENONE [HSDB]
    • 7NVM546U2M
    • Q27268626
    • AE-562/40879364
    • Sulfone
    • HY-121688
    • CS-0083058
    • NS00021361
    • 1,8-NAPHTHYRIDINE,2,6-DIBROMO-
    • 1-Chloro-4-(phenylsulfonyl)benzene (ACI)
    • Sulfone, p-chlorophenyl phenyl (6CI, 7CI, 8CI)
    • DB-056398
    • MDL: MFCD00007549
    • Inchi: 1S/C12H9ClO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H
    • InChI Key: OFCFYWOKHPOXKF-UHFFFAOYSA-N
    • SMILES: O=S(C1C=CC(Cl)=CC=1)(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 252.00100
  • Monoisotopic Mass: 252.001178
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 42.5
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Colorless crystals, aromatic fragrance
  • Density: 1.3319 (estimate)
  • Melting Point: 91.0 to 94.0 deg-C
  • Boiling Point: 389°C(lit.)
  • Flash Point: 197.4°C
  • Refractive Index: 1.602
  • Solubility: acetone: soluble74.4 g/100ml at 20°C(lit.)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 42.52000
  • LogP: 4.25360
  • Merck: 8988
  • Solubility: Grams of the product dissolved per 100ml of solvent at 20 ℃

4-Chlorophenyl phenyl sulfone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302 + H312 + H332
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20/21/22
  • Safety Instruction: S36
  • RTECS:WR5775000
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Toxicity:LD50 orally in mice: 2.7 g/kg (Hazleton)
  • Safety Term:S36
  • Risk Phrases:R20/21/22

4-Chlorophenyl phenyl sulfone Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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4-Chlorophenyl phenyl sulfone Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ;  24 h, 160 °C
Reference
Triflic-Acid-Catalyzed Friedel-Crafts Reaction for the Synthesis of Diaryl Sulfones
Falconnet, Alban ; Arndt, Jan-Dirk; Hashmi, A. Stephen K. ; Schaub, Thomas, European Journal of Organic Chemistry, 2022, 2022(26),

Production Method 2

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  24 h, 90 °C
Reference
Metal-free synthesis of diaryl sulfones from arylsulfinic acid salts and diaryliodonium salts
Umierski, Natalie; Manolikakes, Georg, Organic Letters, 2013, 15(1), 188-191

Production Method 3

Reaction Conditions
1.1 Reagents: 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) Catalysts: Iron oxide (Fe3O4) ,  1-[2-(Methylthio)phenyl]ethanone (reaction products with 3-(Trimethoxysilyl)propylamine, silica functionalized) ,  Silica ,  Aminopropyltrimethoxysilane (reaction products with o-(Methylthio)acetophenone, silica functionalized) ,  Cu2+ Solvents: Dimethylformamide ;  10 h, 140 °C
Reference
Fabrication and Characterization of Copper (II) Complex Supported on Magnetic Nanoparticles as a Green and Efficient Nanomagnetic Catalyst for Synthesis of Diaryl Sulfones
Abdelbasset, Walid Kamal; Mohsen, Ahmed M.; Kadhim, Mustafa M.; Alkaim, Ayad F.; Fakri Mustafa, Yasser, Polycyclic Aromatic Compounds, 2023, 43(5), 4032-4044

Production Method 4

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Water ;  rt
Reference
Regiospecific Cleavage of S-N Bonds in Sulfonyl Azides: Sulfonyl Donors
Zhang, Zhiguo ; Wang, Songnan; Zhang, Yong; Zhang, Guisheng, Journal of Organic Chemistry, 2019, 84(7), 3919-3926

Production Method 5

Reaction Conditions
1.1 Catalysts: Cupric acetate ,  2747892-13-1 Solvents: Water ;  7 h, 100 °C
Reference
Interfacing sugar-based surfactant micelles and Cu nanoparticles: a nanoreactor for C-S coupling reactions in water
Ge, Xin; Song, Weili; He, Xi; Yang, Jinguo; Qian, Chao; et al, Green Chemistry, 2021, 23(17), 6322-6329

Production Method 6

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Diethylene glycol dibutyl ether ;  rt; 20 h, 150 °C
Reference
Selective oxidation of (hetero)sulfides with molecular oxygen under clean conditions
Liu, Kai-Jian; Deng, Ji-Hui; Yang, Jie; Gong, Shao-Feng; Lin, Ying-Wu; et al, Green Chemistry, 2020, 22(2), 433-438

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Glucosamine hydrochloride ,  Cuprous iodide Solvents: Dimethyl sulfoxide ,  Water ;  24 h, rt → 100 °C
Reference
D-Glucosamine as a green ligand for copper catalyzed synthesis of aryl sulfones from aryl halides and sodium sulfinates
Yang, Ming; Shen, Hongyun; Li, Yuanyuan; Shen, Chao; Zhang, Pengfei, RSC Advances, 2014, 4(50), 26295-26300

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium bromate Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: Water ;  20 min, 80 °C
Reference
The highly selective metal-free oxidation of sulfides, tellurides and phosphines using sodium bromate in the presence of recyclable ionic liquid [bmim]HSO4, at 80 °.
Rajeswari, M.; Lumb, Anshika; Khurana, Jitender M., Journal of Chemical Research, 2016, 40(7), 442-444

Production Method 9

Reaction Conditions
1.1 Catalysts: Indium triflate
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water
Reference
Indium-catalyzed aryl and alkyl sulfonylation of aromatics
Frost, Christopher G.; Hartley, Joseph P.; Whittle, Alan J., Synlett, 2001, (6), 830-832

Production Method 10

Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  3 h, rt
Reference
Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates
Zheng, Yating; Tang, Delin; Xie, Pei; Luo, Jinyun; Cai, Zhihua; et al, Synthesis, 2023, 55(8), 1253-1259

Production Method 11

Reaction Conditions
1.1 Reagents: Oxygen ,  Potassium fluoride Catalysts: Dabco ,  Cuprous iodide Solvents: Dimethylacetamide ;  6 h, 80 °C
Reference
Cu-catalyzed coupling of arylsulfinic salts with arylsilanes under mild conditions
Yang, Xiaomin; Cao, Yanyan; Li, Enbo; Zhang, Pengmei; Hou, Zhanzhong, Applied Organometallic Chemistry, 2014, 28(10), 785-788

Production Method 12

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Dimethyl sulfoxide ;  rt; 24 h, rt → 110 °C
Reference
Efficient Ullmann C-X coupling reaction catalyzed by a recoverable functionalized-chitosan supported copper complex
Liu, Xuemin; Chang, Shuo; Chen, Xinzhi; Ge, Xin; Qian, Chao, New Journal of Chemistry, 2018, 42(19), 16013-16020

Production Method 13

Reaction Conditions
1.1 Reagents: Aqua(N,N,N′,N′,N′′,N′′-hexamethylphosphoric triamide-κO)oxodiperoxymolybdenum Solvents: Tetrahydrofuran ;  1.5 h, 65 - 70 °C
Reference
Oxidation of chalcogenides using the peroxo complex of molybdenum [MoO(O2)2(H2O)(hmpa)], hmpa = hexamethylphosphoramide
Khurana, Jitender M.; Agrawal, Arpita; Kumar, Sanjay, Journal of the Brazilian Chemical Society, 2009, 20(7), 1256-1261

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: 1-Propanol ;  18 h, 100 °C
Reference
Base-promoted synthesis of diarylsulfones from sulfonyl hydrazines and diaryliodonium salts
Gong, Bozhen; Zhu, Haibo; Yang, Liu; Wang, Haifeng; Fan, Qiangwen; et al, Organic & Biomolecular Chemistry, 2022, 20(17), 3501-3505

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine ,  Cupric acetate Solvents: Dimethyl sulfoxide ;  rt → 110 °C; 2 h, 110 °C
Reference
Mechanistic aspects of copper (II)-catalyzed synthesis of sulfones from sulfinate salts and aryl halides under C-S coupling
Ge, Xin; Sun, Fengli; Liu, Xuemin; Chen, Xinzhi; Qian, Chao; et al, Molecular Catalysis, 2018, 449, 72-78

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Oxygen Catalysts: Cuprous iodide Solvents: 1,2-Dichloroethane ;  3 h, 25 °C
Reference
Diaryl sulfones synthesis with aryltrifluoroborates and aryl sulfinic salts under mild conditions
Zhang, Wei; Li, Ke; Zhao, Baoli, Journal of Chemical Research, 2014, 38(5), 269-271

Production Method 17

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Diethylene glycol dibutyl ether ;  20 h, 150 °C
Reference
Oxidation of aromatic sulfides with molecular oxygen: Controllable synthesis of sulfoxides or sulfones
Tang, Lili; Du, Kejie; Yu, Bing; He, Liangnian, Chinese Chemical Letters, 2020, 31(12), 2991-2992

4-Chlorophenyl phenyl sulfone Raw materials

4-Chlorophenyl phenyl sulfone Preparation Products

4-Chlorophenyl phenyl sulfone Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:80-00-2)4-Chlorophenyl phenyl sulfone
Order Number:A839801
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:47
Price ($):240.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:80-00-2)Sulfenone
Order Number:sfd7706
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:80-00-2)4-Chlorophenyl phenyl sulfone
A839801
Purity:99%
Quantity:100g
Price ($):240.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:80-00-2)Sulfenone
sfd7706
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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